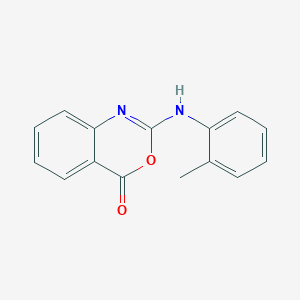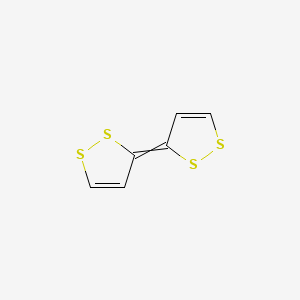
2-(2-Phenylethyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a phenylethyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,3-benzoxazole can be achieved through several methods. One common approach involves the cyclization of o-aminophenol with phenylacetic acid derivatives under acidic conditions. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-bromoethylbenzene to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as aluminum chloride (AlCl3) or Raney Nickel are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents replace hydrogen atoms on the benzoxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(2-Phenylethyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-1,3-benzoxazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to receptor sites, altering signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Shares the phenylethyl group but lacks the benzoxazole ring.
Benzoxazole: Contains the benzoxazole core but without the phenylethyl group.
2-Phenylethanol: Similar in structure but with an alcohol group instead of the benzoxazole ring
Uniqueness
2-(2-Phenylethyl)-1,3-benzoxazole is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
83318-25-6 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2 |
InChI Key |
OVIWOLXACFGATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


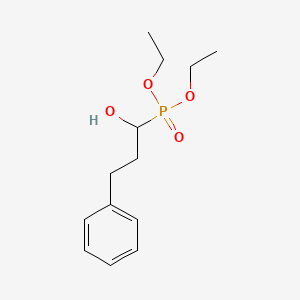
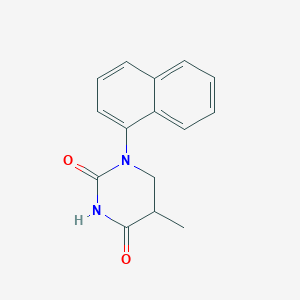

![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
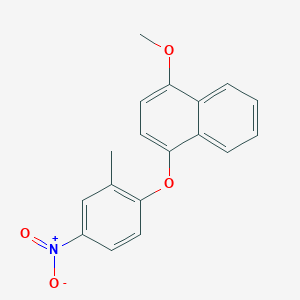
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
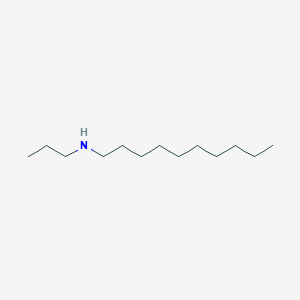
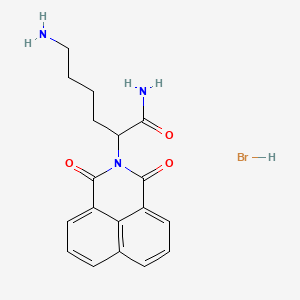
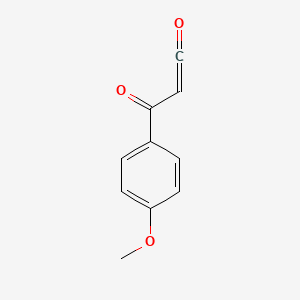
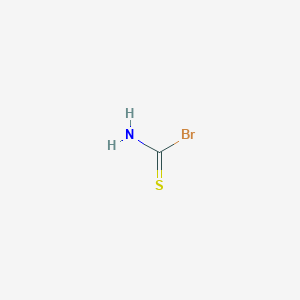
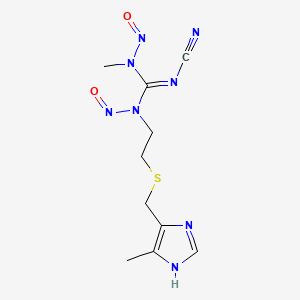
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
